Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt
Description
Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt (hereafter referred to as 3'-deoxy-CTP) is a synthetic nucleotide analog characterized by the absence of a hydroxyl group at the 3' position of the ribose sugar and the presence of a triphosphate moiety at the 5' position. The tetrasodium salt formulation enhances solubility and stability in aqueous solutions, making it suitable for biochemical and pharmacological research .
Properties
CAS No. |
83711-63-1 |
|---|---|
Molecular Formula |
C9H12N3Na4O13P3 |
Molecular Weight |
555.08 g/mol |
IUPAC Name |
tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
InChI Key |
MDGLOOQSYFXGOG-OIXZBRQUSA-J |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Phosphorylation
- The triphosphate moiety is introduced using phosphorylating agents under controlled conditions.
- Common reagents include phosphorus oxychloride derivatives, phosphoramidites, or activated phosphate donors.
- Reaction conditions are carefully controlled for temperature and pH to avoid side reactions and degradation.
- Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride may be used in intermediate steps to stabilize or modify phosphate groups.
Protection of the 3'-Hydroxyl Group
- The 3'-deoxy modification requires that the 3'-hydroxyl group be absent or protected during phosphorylation.
- This is typically achieved by starting with a 3'-deoxy nucleoside or by selective chemical modification to remove or block the 3'-OH.
- This step is crucial to ensure the final product has the desired 3'-deoxy structure, which imparts resistance to enzymatic degradation.
Salt Formation
- The final product is converted into the tetrasodium salt form by neutralization with sodium hydroxide or sodium salts.
- This enhances water solubility and stability, facilitating its use in aqueous biochemical assays and molecular biology protocols.
Detailed Preparation Methods from Literature
Chemical Synthesis Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 3'-deoxycytidine or 3'-deoxycytidine monophosphate | Commercially available or synthesized | Ensures 3'-deoxy modification |
| 2 | Activation of 5'-hydroxyl group | Use of phosphoryl chloride derivatives or phosphoramidite chemistry | Selective phosphorylation at 5' position |
| 3 | Formation of triphosphate chain | Reaction with pyrophosphate or triphosphorylating agents | Controlled pH and temperature to avoid hydrolysis |
| 4 | Oxidation/reduction steps | Hydrogen peroxide or sodium borohydride as needed | Stabilizes phosphate groups |
| 5 | Purification | Ion-exchange chromatography, ethanol precipitation | Removes impurities and side products |
| 6 | Conversion to tetrasodium salt | Neutralization with sodium hydroxide | Enhances solubility and stability |
Enzymatic and Chemoenzymatic Methods
- While chemical synthesis is common, enzymatic methods using kinases and nucleoside triphosphate synthetases can be employed for related nucleotides.
- These methods offer regioselectivity and milder conditions but require availability of specific enzymes and substrates.
- For Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, enzymatic methods are less documented but may be adapted from protocols used for cytidine triphosphate synthesis.
Research Findings and Comparative Analysis
- The tetrahydrogen triphosphate modification significantly improves the compound’s resistance to ribonuclease degradation compared to standard cytidine triphosphates.
- The 3'-deoxy modification further enhances stability by removing a key site for enzymatic cleavage.
- Compared to other nucleoside triphosphates, this compound’s unique structure makes it particularly useful in applications requiring prolonged stability, such as in vitro transcription or nucleotide analog studies.
| Compound Name | Molecular Formula | Key Features | Stability | Typical Use |
|---|---|---|---|---|
| This compound | C9H12N3Na4O13P3 | 3'-deoxy and tetrahydrogen triphosphate modifications | High | Molecular biology, enzymatic assays |
| Deoxycytidine Triphosphate Trisodium Salt | C9H14N3Na3O13P3 | Lacks tetrahydrogen modification | Moderate | DNA synthesis |
| Cytidine 5'-Triphosphate Tetrasodium Salt | C9H12N3Na4O14P3 | No 3'-deoxy modification | Moderate | RNA synthesis |
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress and related biological processes.
Reduction: Reduction reactions can modify the phosphate groups, leading to the formation of different nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of cytidine, which have applications in biochemical research and drug development .
Scientific Research Applications
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is essential for studying nucleotide metabolism, enzyme kinetics, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections, cancer, and genetic disorders. The compound is also used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of diagnostic reagents, biochemical assays, and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) involves its incorporation into nucleic acids, where it acts as a substrate for various enzymes. The compound targets molecular pathways involved in nucleotide synthesis and metabolism. It interacts with enzymes such as RNA polymerases and kinases, influencing the synthesis and regulation of RNA and DNA .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below summarizes structural distinctions between 3'-deoxy-CTP and related nucleotide analogs:
*Estimated based on analogous sodium salt calculations (see ).
Key Observations :
Functional and Mechanistic Differences
Enzyme Interactions
- CTP Synthetase Inhibition : demonstrates that analogs like 3-deazauridine triphosphate competitively inhibit CTP synthetase (Ki = 5.3 × 10⁻⁶ M). 3'-Deoxy-CTP may exhibit similar inhibitory effects by mimicking CTP but resisting further phosphorylation .
- Polymerase Selectivity : Modifications at the 3' position can reduce affinity for high-fidelity polymerases but may be tolerated by reverse transcriptases or error-prone enzymes .
Physicochemical Properties
Solubility and Stability
- 3'-Deoxy-CTP (tetrasodium salt) : High aqueous solubility due to ionic sodium counterions, stable at 4°C for short-term storage .
- ddCTP (lithium salt) : Lower solubility in aqueous buffers, requiring organic solvents for long-term stability .
- dCTP (tetrasodium salt) : Widely used in PCR, stable at -20°C for years .
Spectroscopic Profiles
Biological Activity
Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt (commonly referred to as dCTP-4H) is a modified nucleoside triphosphate that has garnered attention for its unique biological properties and applications. This compound is characterized by a cytidine base linked to a triphosphate group, with the addition of four sodium ions that enhance its solubility and stability in aqueous solutions. The molecular formula is and it has a molecular weight of approximately 491.15 g/mol.
1. Structure and Stability
The tetrahydrogen modification provides dCTP-4H with increased resistance to degradation by ribonucleases, making it particularly advantageous for laboratory applications where longevity is critical. Its crystalline form is typically colorless to light yellow, and it is soluble in water at concentrations up to 10 mg/ml .
2. Biological Activity
This compound exhibits various biological activities, including:
- Antiviral Activity : Studies have indicated that dCTP-4H can inhibit viral replication, particularly in the context of RNA viruses. Its structural similarity to natural nucleotides allows it to interfere with viral RNA synthesis .
- Anticancer Properties : Research suggests that dCTP-4H may play a role in inhibiting cancer cell proliferation by disrupting nucleotide metabolism .
- Role in DNA Synthesis : As a nucleotide precursor, dCTP-4H participates in DNA synthesis, particularly in systems where traditional deoxynucleoside triphosphates may be less stable or effective .
The mechanism through which dCTP-4H exerts its biological effects involves its incorporation into RNA and DNA strands during replication processes. Its structural modifications allow it to mimic natural nucleotides while providing enhanced stability against enzymatic degradation.
4. Comparison with Other Nucleotides
To contextualize the unique features of dCTP-4H, the following table compares it with other nucleoside triphosphates:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Enhanced stability, antiviral and anticancer properties | |
| Deoxycytidine Triphosphate Trisodium Salt | Commonly used in DNA synthesis; lacks tetrahydrogen modification | |
| Uridine Triphosphate Tetrasodium Salt | Involved in RNA synthesis; different base structure | |
| Adenosine Triphosphate Tetrasodium Salt | Primary energy currency; different base structure | |
| Guanosine Triphosphate Tetrasodium Salt | Involved in protein synthesis; different base structure |
5. Case Studies
Several studies have explored the biological activities of dCTP-4H:
- Antiviral Efficacy : A study conducted on norovirus RdRp activity demonstrated that compounds similar to dCTP-4H exhibited significant inhibition of viral replication at concentrations as low as 10 µM .
- Cancer Cell Proliferation : Research has shown that dCTP-4H can reduce the proliferation rates of certain cancer cell lines by interfering with nucleotide metabolism pathways .
6. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in antiviral and anticancer applications. Its unique structural features enhance its stability and efficacy, making it a valuable tool in molecular biology and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
